molecular formula C24H44N4O10 B14413190 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone CAS No. 82645-96-3

1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone

Katalognummer: B14413190
CAS-Nummer: 82645-96-3
Molekulargewicht: 548.6 g/mol
InChI-Schlüssel: QTFIQOLPNLDUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone is a complex organic compound with a unique macrocyclic structureIts structure consists of multiple oxygen and nitrogen atoms arranged in a cyclic manner, which contributes to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Eigenschaften

CAS-Nummer

82645-96-3

Molekularformel

C24H44N4O10

Molekulargewicht

548.6 g/mol

IUPAC-Name

1,12,15,18,29,32-hexaoxa-3,10,20,27-tetrazacyclotetratriacontane-2,11,19,28-tetrone

InChI

InChI=1S/C24H44N4O10/c29-21-25-9-5-1-2-6-10-26-22(30)36-18-14-34-16-20-38-24(32)28-12-8-4-3-7-11-27-23(31)37-19-15-33-13-17-35-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32)

InChI-Schlüssel

QTFIQOLPNLDUFM-UHFFFAOYSA-N

Kanonische SMILES

C1CCCNC(=O)OCCOCCOC(=O)NCCCCCCNC(=O)OCCOCCOC(=O)NCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.